2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
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Overview
Description
“2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid” is a chemical compound with the molecular formula C12H19NO4 . It is a solid substance and its IUPAC name is 2- (tert-butoxycarbonyl)-2-azabicyclo [2.2.1]heptane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO4/c1-12(2,3)17-11(16)13-7-4-5-9(13)8(6-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.
Scientific Research Applications
Synthesis of Glutamic Acid Analogue
Hart and Rapoport (1999) reported the synthesis of a glutamic acid analogue from L-serine, using a compound structurally related to 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid. This synthesis highlights the potential of such compounds in the creation of amino acid analogues, particularly for glutamic acid, which is significant in biochemistry and pharmaceutical studies (Hart & Rapoport, 1999).
Precursors to β-Amino Acids
Krow et al. (2016) described the regioselective introduction and transformation of substituents in a compound closely related to this compound. Their work suggests these azabicycles as precursors to conformationally constrained β-amino acids, which have potential in forming oligomers with definite secondary structures (Krow et al., 2016).
Chirospecific Syntheses for Peptidomimetics
Campbell and Rapoport (1996) developed a method for the chirospecific preparation of optically pure azabicycloheptane amino acids. These compounds are valuable for generating peptidomimetics as conformational probes. This research underlines the importance of such compounds in synthesizing specific, structurally constrained amino acids for advanced biochemical applications (Campbell & Rapoport, 1996).
Application in Nicotinic Acetylcholine Receptor Binding Studies
Carroll et al. (2001) developed a synthesis of a related compound, 7-tert-butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene, and used it to prepare epibatidine analogues for studies involving nicotinic acetylcholine receptor binding. This indicates the potential use of such compounds in the synthesis of important neurological agents (Carroll et al., 2001).
Synthesis of Stereoisomers for Research in Unnatural Amino Acids
Bakonyi et al. (2013) reported the synthesis of all four stereoisomers of a closely related compound, demonstrating its application in the study of unnatural amino acids. This research is crucial for understanding and developing novel amino acids that might have unique biochemical properties (Bakonyi et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEBNUREWSCJKO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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